molecular formula C15H11NO3S B11769555 (4-Benzothiazol-2-yl-phenoxy)-acetic acid

(4-Benzothiazol-2-yl-phenoxy)-acetic acid

Cat. No.: B11769555
M. Wt: 285.3 g/mol
InChI Key: BKWJDJLHHJZKKI-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is a compound that features a benzo[d]thiazole moiety linked to a phenoxyacetic acid group. The benzo[d]thiazole ring is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid typically involves the coupling of a benzo[d]thiazole derivative with a phenoxyacetic acid derivative. One common method involves the reaction of 2-amino-4-(4-bromophenyl)thiazole with phenoxyacetic acid in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or the phenoxyacetic acid moiety .

Scientific Research Applications

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is similar to that of other benzo[d]thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is unique due to its specific combination of the benzo[d]thiazole ring and the phenoxyacetic acid moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)

InChI Key

BKWJDJLHHJZKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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